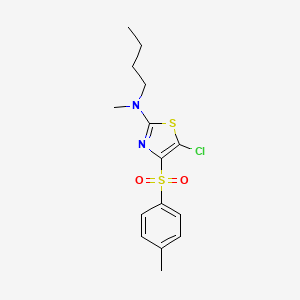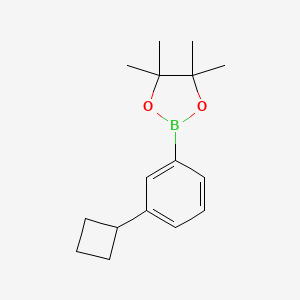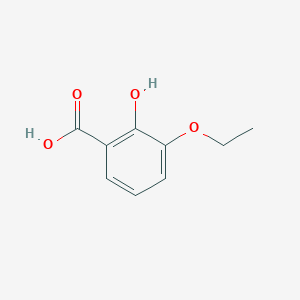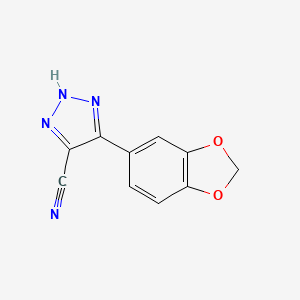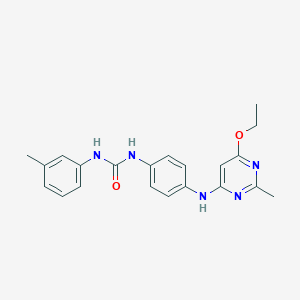![molecular formula C10H14N2O2 B2365924 N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide CAS No. 2411284-72-3](/img/structure/B2365924.png)
N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide is a chemical compound that has been widely studied in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MOPB and has been found to have a variety of biochemical and physiological effects, making it an important compound for further research.
Wirkmechanismus
The mechanism of action of MOPB is not fully understood, but it is believed to act as an inhibitor of certain enzymes that are involved in various cellular processes. This inhibition can lead to changes in cellular function and can potentially be used to treat diseases.
Biochemical and Physiological Effects:
MOPB has been found to have a variety of biochemical and physiological effects, including the ability to inhibit certain enzymes, modulate neurotransmitter release, and alter cellular signaling pathways. These effects make MOPB an important compound for further research in the field of medicinal chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MOPB in lab experiments is its ability to selectively inhibit certain enzymes, which can provide valuable insights into the role of these enzymes in various cellular processes. However, one limitation of using MOPB in lab experiments is its potential toxicity, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research on MOPB, including further investigation into its mechanism of action, its potential as a drug candidate for the treatment of various diseases, and its use in the development of new experimental systems for studying cellular processes. Additionally, further research is needed to determine the potential toxicity of MOPB and to develop strategies for minimizing this toxicity in experimental systems.
Synthesemethoden
The synthesis of MOPB involves a multi-step process that includes the reaction of an amine with an aldehyde to form an imine, which is then reduced to form a secondary amine. The final step involves the reaction of the secondary amine with an alkyne to form the final product.
Wissenschaftliche Forschungsanwendungen
MOPB has been widely studied in the field of scientific research due to its potential applications in various fields. One of the primary applications of MOPB is in the field of medicinal chemistry, where it has been found to have potential as a drug candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-4-9(13)11-7-8-5-6-12(2)10(8)14/h8H,5-7H2,1-2H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWXRWQLLLFAES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1CCN(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2365844.png)

![N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2365850.png)

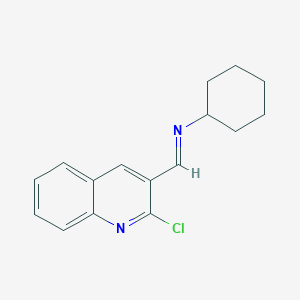

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2365857.png)
